molecular formula C9H17Br B2715113 1-(Bromomethyl)-3,5-dimethylcyclohexane CAS No. 1517080-16-8

1-(Bromomethyl)-3,5-dimethylcyclohexane

Cat. No.: B2715113
CAS No.: 1517080-16-8
M. Wt: 205.139
InChI Key: XCIZWQDVIMXDGQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-dimethylcyclohexane (CAS: 859180-62-4) is a brominated cyclohexane derivative with two methyl substituents at the 3- and 5-positions and a bromomethyl group at the 1-position. Its molecular formula is C₈H₁₅Br, with a molecular weight of 191.11 g/mol . The compound exists as a liquid under standard conditions and is typically stored at 4°C for stability . It is utilized in synthetic organic chemistry as an alkylating agent or intermediate in the preparation of complex molecules, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name

1-(bromomethyl)-3,5-dimethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIZWQDVIMXDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dimethylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylcyclohexane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-3,5-dimethylcyclohexane may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-dimethylcyclohexane primarily involves its reactivity as a bromomethyl compound. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity underlies its use in various substitution and elimination reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

(Bromomethyl)cyclohexane (CAS: 2550-36-9)

  • Structure : A simpler analog lacking the 3,5-dimethyl substituents.
  • Molecular Formula : C₇H₁₃Br; Molecular Weight : 177.08 g/mol .
  • Key Differences :
    • Reactivity : The absence of methyl groups in (bromomethyl)cyclohexane reduces steric hindrance, making it more reactive in nucleophilic substitution (Sₙ2) reactions compared to the dimethyl-substituted derivative.
    • Applications : Primarily used as a laboratory alkylating agent, with fewer reports in targeted drug synthesis compared to 1-(Bromomethyl)-3,5-dimethylcyclohexane .
  • Safety : Requires careful handling due to its irritant properties; first-aid measures include skin washing and respiratory support if inhaled .

1-(Bromomethyl)-3,5-dimethoxybenzene (CAS: Not Provided)

  • Structure : Aromatic benzene ring with methoxy (-OCH₃) groups at the 3- and 5-positions and a bromomethyl group at the 1-position.
  • Synthesis : Prepared via alkylation of 3,5-dimethoxybenzene with bromomethyl reagents in Me-THF/H₂O .
  • Key Differences :
    • Electronic Effects : The methoxy groups donate electron density via resonance, enhancing electrophilic aromatic substitution reactivity, unlike the electron-donating methyl groups in the cyclohexane analog, which influence steric effects more than electronic .
    • Applications : Used in synthesizing acridine derivatives for optoelectronic materials, contrasting with the aliphatic applications of 1-(Bromomethyl)-3,5-dimethylcyclohexane .

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS: Not Provided)

  • Structure : Cyclohexane with both bromomethyl and methanesulfonyl (-SO₂CH₃) groups at the 1-position.
  • Key Differences :
    • Functional Groups : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity toward nucleophilic attacks compared to the purely alkyl-substituted 1-(Bromomethyl)-3,5-dimethylcyclohexane .
    • Applications : Valued in pharmaceutical research for synthesizing sulfonamide-based drug candidates, whereas the dimethylcyclohexane derivative is more suited for sterically demanding alkylation reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(Bromomethyl)-3,5-dimethylcyclohexane C₈H₁₅Br 191.11 859180-62-4 Sterically hindered; liquid at 4°C; alkylation agent
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 Less steric hindrance; lab alkylating agent
1-(Bromomethyl)-3,5-dimethoxybenzene C₉H₁₁BrO₂ 247.09 Not Available Aromatic reactivity; used in acridine synthesis
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 263.23 Not Available Electron-withdrawing sulfonyl group; drug synthesis applications

Biological Activity

1-(Bromomethyl)-3,5-dimethylcyclohexane is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

1-(Bromomethyl)-3,5-dimethylcyclohexane has the molecular formula C8_8H15_{15}Br. The compound features a bromomethyl group attached to a cyclohexane ring that is further substituted with two methyl groups at the 3 and 5 positions. This specific structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of 1-(Bromomethyl)-3,5-dimethylcyclohexane can be achieved through various methods, typically involving the bromination of the corresponding dimethylcyclohexane derivative. A common synthetic route includes:

  • Starting Material : 3,5-dimethylcyclohexanol.
  • Bromination : The alcohol is treated with phosphorus tribromide (PBr3_3) or bromine in a suitable solvent to yield the bromomethyl derivative.
  • Purification : The product is purified using techniques such as distillation or chromatography.

Antimicrobial Activity

Recent studies have indicated that 1-(Bromomethyl)-3,5-dimethylcyclohexane exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : MIC of 32 µg/mL
  • S. aureus : MIC of 16 µg/mL

These findings position the compound as a promising candidate for further development as an antimicrobial agent .

Anticancer Potential

Molecular docking studies have suggested that 1-(Bromomethyl)-3,5-dimethylcyclohexane may act as an inhibitor of certain enzymes involved in cancer progression, such as ribonucleotide reductase (RNR) and tyrosinase. The binding affinity calculated through docking simulations indicates a strong interaction with these targets, which could lead to its potential use in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like 1-(Bromomethyl)-3,5-dimethylcyclohexane. Key findings include:

  • Substituent Effects : The presence of methyl groups at the 3 and 5 positions enhances lipophilicity, potentially improving cellular uptake.
  • Bromine Atom : The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating further derivatization to enhance biological activity.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various brominated cyclohexanes, including 1-(Bromomethyl)-3,5-dimethylcyclohexane. The results demonstrated that this compound exhibited superior activity compared to other derivatives tested. The study concluded that structural modifications could further enhance its potency .

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers performed in vitro assays using human cancer cell lines. The results indicated that treatment with 1-(Bromomethyl)-3,5-dimethylcyclohexane resulted in significant cell death at concentrations below those toxic to normal cells. This selectivity suggests potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 1-(Bromomethyl)-3,5-dimethylcyclohexane in laboratory settings?

  • Answer : Strict adherence to GHS safety protocols is essential. Key precautions include:

  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors (P271) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves properly .
  • Fire Safety : Avoid ignition sources (sparks, open flames) due to flammability (H226 classification). Use explosion-proof equipment and ground containers to prevent static discharge (P210, P233, P242) .
    • Methodological Note : Conduct a risk assessment using SDS Section 8 (Exposure Controls) to tailor PPE and engineering controls to specific experimental conditions.

Q. How can researchers characterize the purity and structure of 1-(Bromomethyl)-3,5-dimethylcyclohexane?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the bromomethyl group (δ ~3.4 ppm for 1H^1H) and dimethylcyclohexane backbone .
  • Mass Spectrometry (MS) : Confirm molecular weight (177.09 g/mol) via ESI-MS or GC-MS, observing the [M-Br]+^+ fragment .
  • Chromatography : Validate purity via HPLC or GC with a non-polar column (e.g., DB-5).
    • Methodological Note : Cross-reference with CAS 2550-36-9 data (e.g., SMILES: BrCC1CCCCC1) for structural validation .

Q. What synthetic routes are commonly employed to prepare 1-(Bromomethyl)-3,5-dimethylcyclohexane?

  • Answer : The compound is typically synthesized via:

  • Radical Bromination : React 3,5-dimethylcyclohexane with N-bromosuccinimide (NBS) under UV light, targeting the methyl group for bromination.
  • Substitution Reactions : Treat 3,5-dimethylcyclohexanol with HBr in the presence of a catalyst (e.g., PBr3\text{PBr}_3) .
    • Methodological Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like di-brominated isomers.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-(Bromomethyl)-3,5-dimethylcyclohexane in nucleophilic substitution reactions?

  • Answer : The 3,5-dimethyl groups on the cyclohexane ring create steric hindrance, favoring SN1S_N1 mechanisms in polar solvents (e.g., DMSO) due to carbocation stabilization. Electronic effects from the bromine atom enhance electrophilicity at the methyl carbon.
  • Methodological Note : Use computational tools (e.g., DFT calculations) to map transition states and compare activation energies for SN1S_N1 vs. SN2S_N2 pathways. Reference molecular descriptors like partial charges from the SMILES structure .

Q. What strategies can address contradictions in reported toxicity data for 1-(Bromomethyl)-3,5-dimethylcyclohexane?

  • Answer :

  • Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies in SDS-reported data (e.g., "no data available" for repeated exposure toxicity) .
  • Comparative Analysis : Benchmark against structurally similar bromoalkanes (e.g., cyclohexylmethyl bromide) with established toxicological profiles .
    • Methodological Note : Follow OECD guidelines for ecotoxicity testing (e.g., OECD 301 for biodegradability) to fill data gaps in Section 12 (Ecological Information) .

Q. How can researchers predict the environmental fate of 1-(Bromomethyl)-3,5-dimethylcyclohexane using computational models?

  • Answer : Utilize platforms like ACD/Labs Percepta to estimate:

  • Partition Coefficients (Log KowK_{ow}) : Predict bioaccumulation potential (e.g., Log KowK_{ow} ~2.5 suggests moderate persistence).
  • Hydrolysis Rates : Model pH-dependent degradation pathways using QSAR models .
    • Methodological Note : Validate predictions with experimental half-life studies in aqueous systems at varying temperatures.

Q. What experimental designs optimize regioselectivity in derivatization reactions of 1-(Bromomethyl)-3,5-dimethylcyclohexane?

  • Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic attack at the bromomethyl site.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.
    • Methodological Note : Monitor reaction progress via 1H^1H-NMR to detect intermediates and adjust conditions in real time.

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